![molecular formula C17H13N3O6S2 B4850542 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B4850542.png)
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide
Overview
Description
“N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide” is a chemical compound with the linear formula C24H19N3O5S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar sulfonamide compounds has been reported in the literature. For instance, a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors using an indirect method . This method avoids contamination of the product and does not require purification .Molecular Structure Analysis
The compound DNSPA was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .Chemical Reactions Analysis
While specific chemical reactions involving “N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide” are not available, sulfonamides in general can be synthesized from a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines .Scientific Research Applications
Medicinal Chemistry: Antitumor Activity
The sulfonamide group present in the compound is a significant moiety in medicinal chemistry, often associated with various biological activities. Research has indicated that thiazole derivatives, like the one , have been synthesized and tested for their antitumor properties . These compounds can be designed to target specific pathways in cancer cells, potentially leading to the development of new chemotherapeutic agents.
Synthetic Chemistry: Building Blocks for Therapeutic Molecules
Sulfonamides serve as crucial building blocks in synthetic chemistry. They are used to synthesize a wide range of therapeutic molecules. The nitrophenylsulfonyl group in particular can be a precursor to more complex compounds that have applications in drug development and synthesis of natural products .
Nuclear Physics: Isotope Production
Compounds like Oprea1_243684 have potential applications in nuclear physics, particularly in the production of isotopes. Fast proton-induced fission of uranium-238, for example, can lead to the formation of various isotopes with applications in medicine, electronics, and industry . The compound could play a role in the analysis and control of fission processes.
Ecosystem Management: Environmental Impact Assessment
In the broader scope of ecosystem research, the OPERAs project aims to understand how concepts like Ecosystem Services/Natural Capital can contribute to human well-being. While not directly linked to the compound, the methodologies and tools developed in such research can be applied to assess the environmental impact of chemical compounds and their sustainable management .
Quantum Science: Material Properties
As we approach the International Year of Quantum Science and Technology, understanding the properties of compounds at the quantum level becomes increasingly important. Compounds with unique structures, such as Oprea1_243684, could be studied for their quantum mechanical properties, which might have implications in the development of quantum materials .
Computational Chemistry: Molecular Modeling
The compound’s structure allows for computational studies, including molecular modeling and simulation. These studies can predict the behavior of the compound in various environments, its reactivity, and its potential as a lead compound in drug design .
Open Science: Data Sharing and Collaboration
The principles of open science advocate for the sharing of data and collaborative research. By making data about compounds like Oprea1_243684 publicly available, researchers can accelerate the discovery of new applications and foster innovation across disciplines .
Safety and Hazards
Specific safety and hazard information for “N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide” is not available in the retrieved data. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .
properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S2/c21-15(11-26-13-4-2-1-3-5-13)19-17-18-10-16(27-17)28(24,25)14-8-6-12(7-9-14)20(22)23/h1-10H,11H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCGDXAQEVTANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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